(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol
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Overview
Description
(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol: is a chiral compound with a unique structure that includes a pyran ring and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method includes the use of a chiral auxiliary in the dihydroxylation of a suitable alkene precursor. The reaction conditions often involve the use of osmium tetroxide (OsO4) as the oxidizing agent and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to achieve the dihydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl groups into tosylates or chlorides, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce the corresponding diol.
Scientific Research Applications
(2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and studied. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol: This is the enantiomer of the compound and has similar chemical properties but different biological activities.
2-Methyl-2,3-dihydro-2H-pyran-3,4-diol: This compound lacks the specific stereochemistry of (2S,3S,4S)-2-Methyl-3,4-dihydro-2H-pyran-3,4-diol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2S,3S,4S)-2-methyl-3,4-dihydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C6H10O3/c1-4-6(8)5(7)2-3-9-4/h2-8H,1H3/t4-,5-,6+/m0/s1 |
InChI Key |
ZPKHLHZFXAQVMQ-HCWXCVPCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=CO1)O)O |
Canonical SMILES |
CC1C(C(C=CO1)O)O |
Origin of Product |
United States |
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